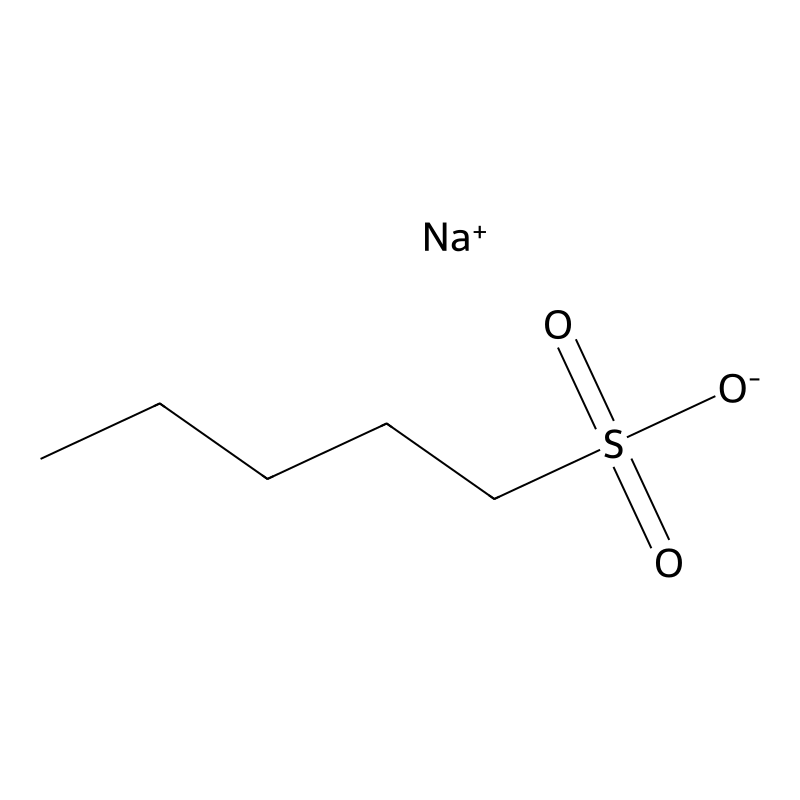Sodium 1-pentanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Surfactant and Wetting Agent
- SPS acts as an anionic surfactant, meaning it has a negatively charged head group and a nonpolar tail. This characteristic allows it to reduce surface tension at interfaces, making it valuable for various applications.
- In research, SPS can be used as a wetting agent to improve the contact between hydrophobic (water-repelling) materials and aqueous (water-based) solutions. This is particularly useful in studies involving biological membranes, protein analysis, and material characterization. Source: Sigma-Aldrich - [Sodium 1-pentanesulfonate monohydrate: ]
Ion-Pairing Agent in Chromatography
- SPS functions as a reversed-phase ion-pairing agent in High-Performance Liquid Chromatography (HPLC).
- It helps separate analytes (compounds of interest) based on their individual interactions with both the stationary phase (the packing material in the column) and the mobile phase (the solvent that flows through the column).
- By influencing the interaction between charged analytes and the stationary phase, SPS can enhance the resolution and separation of specific compounds in complex mixtures, particularly for analyzing proteins and peptides. Source: Fisher Scientific - [Sodium 1-pentanesulfonate monohydrate, HPLC grade, Thermo Scientific Chemicals: ]
Investigating Material Properties
- Researchers have employed SPS to study the effects on the properties of certain materials, such as polyaniline.
- Using techniques like Fourier transform infrared (FTIR) and UV-visible spectroscopy, scientists can analyze how SPS influences the structure and behavior of materials at the molecular level. Source: Sigma-Aldrich - [Sodium 1-pentanesulfonate monohydrate: ]
Sodium 1-pentanesulfonate is an organic compound with the molecular formula and a molecular weight of 174.19 g/mol. It is classified as a sulfonate salt derived from pentanesulfonic acid. This compound appears as a white crystalline powder and is highly soluble in water, making it suitable for various applications in chemical and biological research .
The mechanism of action of SPS depends on its application. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing or wetting of surfaces. In ion-pair chromatography, SPS interacts with charged molecules, altering their retention time on the chromatography column, leading to improved separation [].
Sodium 1-pentanesulfonate is primarily utilized as a base in the Suzuki coupling reaction, which is significant in organic synthesis for forming carbon-carbon bonds. In this reaction, it facilitates the coupling of aryl or vinyl boronic acids with halides, leading to the formation of biaryl compounds. Additionally, it serves as a surfactant in drug release studies, particularly in water-in-oil-in-water multiple emulsion processes .
Sodium 1-pentanesulfonate can be synthesized through various methods, including:
- Neutralization Reaction: Reacting pentanesulfonic acid with sodium hydroxide or sodium carbonate results in sodium 1-pentanesulfonate.
- Ion Exchange: Using ion-exchange techniques to convert pentanesulfonic acid into its sodium salt form.
- Direct Sulfonation: Sulfonating pentane using sulfur trioxide or chlorosulfonic acid followed by neutralization with sodium hydroxide .
Sodium 1-pentanesulfonate has several applications across different fields:
- Organic Synthesis: As a base in Suzuki coupling reactions.
- Analytical Chemistry: Utilized in reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography for analyzing pharmaceuticals and small organic molecules.
- Pharmaceutical Research: Acts as a surfactant in drug formulation studies to enhance drug release profiles from emulsions .
Interaction studies involving sodium 1-pentanesulfonate often focus on its role as a surfactant and stabilizing agent. It can influence the solubility and stability of various compounds in solution, which is critical for drug delivery systems. Its interactions with biological membranes may also be explored to understand its potential effects on cellular uptake of drugs or other compounds .
Sodium 1-pentanesulfonate shares structural similarities with other sulfonates and sulfonic acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Sodium 1-butanesulfonate | C4H9NaO3S | 158.18 | Shorter carbon chain; used similarly in reactions. |
| Sodium 1-hexanesulfonate | C6H13NaO3S | 188.24 | Longer carbon chain; may exhibit different solubility properties. |
| Sodium dodecyl sulfate | C12H25NaO4S | 288.38 | Widely used surfactant; larger hydrophobic tail enhances surfactant properties. |
| Sodium octanesulfonate | C8H17NaO3S | 206.28 | Intermediate chain length; used in various biochemical applications. |
Uniqueness of Sodium 1-Pentanesulfonate
Sodium 1-pentanesulfonate is unique due to its moderate carbon chain length, which balances hydrophobicity and hydrophilicity, making it particularly effective as a surfactant and stabilizer in various
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








